molecular formula C17H24N2O3S B4991165 N-[4-[bis(prop-2-enyl)sulfamoyl]phenyl]-2,2-dimethylpropanamide

N-[4-[bis(prop-2-enyl)sulfamoyl]phenyl]-2,2-dimethylpropanamide

Cat. No.: B4991165
M. Wt: 336.5 g/mol
InChI Key: GDERJKYMNDTYKO-UHFFFAOYSA-N
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Description

N-[4-[bis(prop-2-enyl)sulfamoyl]phenyl]-2,2-dimethylpropanamide: is a synthetic organic compound with a complex structure It is characterized by the presence of a sulfamoyl group attached to a phenyl ring, which is further connected to a dimethylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[bis(prop-2-enyl)sulfamoyl]phenyl]-2,2-dimethylpropanamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Sulfamoyl Group: The initial step involves the reaction of a suitable amine with a sulfonyl chloride to form the sulfamoyl group.

    Attachment to the Phenyl Ring: The sulfamoyl group is then attached to a phenyl ring through a nucleophilic substitution reaction.

    Formation of the Dimethylpropanamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-[bis(prop-2-enyl)sulfamoyl]phenyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to a sulfonamide.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfonamides.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

N-[4-[bis(prop-2-enyl)sulfamoyl]phenyl]-2,2-dimethylpropanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-[4-[bis(prop-2-enyl)sulfamoyl]phenyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the phenyl ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-[bis(prop-2-enyl)sulfamoyl]phenyl]acetamide
  • N-[[4-[bis(prop-2-enyl)sulfamoyl]anilino]-sulfanylidenemethyl]-3-phenyl-2-propenamide
  • N-[[4-[bis(prop-2-enyl)sulfamoyl]phenyl]carbamothioyl]-2-methylbenzamide

Uniqueness

N-[4-[bis(prop-2-enyl)sulfamoyl]phenyl]-2,2-dimethylpropanamide is unique due to its specific structural features, such as the dimethylpropanamide moiety, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[4-[bis(prop-2-enyl)sulfamoyl]phenyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-6-12-19(13-7-2)23(21,22)15-10-8-14(9-11-15)18-16(20)17(3,4)5/h6-11H,1-2,12-13H2,3-5H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDERJKYMNDTYKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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